molecular formula C14H18N2O4 B602325 O-Acetyl Lacosamide CAS No. 1318777-54-6

O-Acetyl Lacosamide

Katalognummer B602325
CAS-Nummer: 1318777-54-6
Molekulargewicht: 278.31
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Acetyl Lacosamide is a chemical compound commonly used in the pharmaceutical industry as an antiepileptic drug . It is a derivative of Lacosamide, a medication used to treat partial-onset seizures in adults . The compound is usually administered orally, either as a tablet or a solution, and is absorbed quickly into the bloodstream .


Molecular Structure Analysis

O-Acetyl Lacosamide has a molecular weight of 278.304 and a molecular formula of C14H18N2O4 . Its structure includes an acetamide derivative .


Physical And Chemical Properties Analysis

O-Acetyl Lacosamide has a density of 1.2±0.1 g/cm3 . Its boiling point is 572.8±50.0 °C at 760 mmHg . The compound has a flash point of 300.2±30.1 °C . The solubility of O-Acetyl Lacosamide in water is relatively low, but it is soluble in organic solvents like ethanol, methanol, and DMSO .

Wissenschaftliche Forschungsanwendungen

  • Alzheimer's Disease Treatment : Lacosamide, acting as a histone deacetylase (HDAC) inhibitor, shows potential in treating Alzheimer's disease. It improved memory in animal models with scopolamine-induced amnesia by reducing HDAC1 levels in the cerebral cortex without affecting acetylcholinesterase levels (Bang et al., 2015).

  • Histone Hyperacetylation : In vitro studies reveal that therapeutic concentrations of Lacosamide induce histone hyperacetylation. This effect could be linked to potential antitumor activity and teratogenicity, differing from the effects of valproic acid, another antiepileptic drug (Granit et al., 2018).

  • Pharmacokinetics and Drug Monitoring : Various methods have been developed for the quantification of lacosamide in human plasma, important for therapeutic drug monitoring. These include HPLC-UV methods, demonstrating its practicality for drug monitoring in clinical settings (Kestelyn et al., 2011).

  • Antiepileptic Properties : Lacosamide is synthesized for its anticonvulsant properties, showing efficacy in reducing seizure frequency in patients with uncontrolled partial-onset seizures. Its dual mode of action and rapid absorption make it a potential pharmacological treatment option for epilepsy (Ben-Menachem, 2008).

  • Synthesis Methods : Improved chemoenzymatic methods for synthesizing Lacosamide have been developed, offering advancements in the production process of this drug (Zhiyuan et al., 2012).

  • Mechanism of Action : Lacosamide's unique mechanism of action primarily involves enhancing the slow inactivation of voltage-gated sodium channels, different from traditional sodium channel-blocking antiepileptic drugs (Rogawski et al., 2015).

  • Anxiolytic Properties : Besides its antiepileptic effects, Lacosamide has demonstrated anxiolytic properties in animal models, suggesting its potential use in treating anxiety-related disorders (Higgins et al., 2009).

Safety And Hazards

O-Acetyl Lacosamide is classified as a hazardous compound . In case of exposure, it is recommended to wash the affected area with soap and water . If inhaled, the person should be moved to fresh air . If swallowed, medical attention should be sought immediately .

Zukünftige Richtungen

Lacosamide, the parent compound of O-Acetyl Lacosamide, is currently used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . Future research may explore its potential uses in other neurological conditions.

Eigenschaften

IUPAC Name

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUKRMTHAVMFN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Acetyl Lacosamide

CAS RN

1318777-54-6
Record name (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
NB Price - amp.chemicalbook.com
Lacosamide (LCM),(SPM 927,(R)-2-acetamido-N-benzyl-3-methoxypropionamide, previously referred to as harkoseride or ADD 234037) is a member of a series of functionalized …
Number of citations: 0 amp.chemicalbook.com
B Point, G Lees
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.